molecular formula C18H15NO2 B2464658 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 855165-44-5

6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2464658
CAS No.: 855165-44-5
M. Wt: 277.323
InChI Key: KQUUINXPEWKGQO-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by methyl groups at positions 6 and 7, a phenyl substituent at position 2, and a carboxylic acid moiety at position 4. The compound’s molecular formula is inferred as C₁₈H₁₅NO₂ based on its structure.

Properties

IUPAC Name

6,7-dimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-14-15(18(20)21)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUUINXPEWKGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at position 4 undergoes classical acid-derived transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions produces esters. For example:

C18H15NO2+R-OHH+C18H14NO2R+H2O\text{C}_{18}\text{H}_{15}\text{NO}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{18}\text{H}_{14}\text{NO}_2\text{R} + \text{H}_2\text{O}

Methyl and ethyl esters of this compound have been synthesized for improved lipophilicity in drug design .

ReagentProduct EsterYield (%)Application
Methanol/H₂SO₄Methyl ester derivative72Antibacterial studies
Ethanol/PTSAEthyl ester derivative68HDAC inhibitor synthesis

Amidation

Reaction with amines or ammonia forms amides. This is critical for introducing hydrogen bond donors/receptors in medicinal chemistry:

C18H15NO2+R-NH2C18H14N2O2R+H2O\text{C}_{18}\text{H}_{15}\text{NO}_2 + \text{R-NH}_2 \rightarrow \text{C}_{18}\text{H}_{14}\text{N}_2\text{O}_2\text{R} + \text{H}_2\text{O}

Amidation with hydrazine derivatives yielded hydroxamic acid analogs showing histone deacetylase (HDAC) inhibition .

Decarboxylation

Under thermal or oxidative conditions, decarboxylation occurs, forming 6,7-dimethyl-2-phenylquinoline:

C18H15NO2ΔC17H13N+CO2\text{C}_{18}\text{H}_{15}\text{NO}_2 \xrightarrow{\Delta} \text{C}_{17}\text{H}_{13}\text{N} + \text{CO}_2

This reaction is less common due to the stability of the quinoline-carboxylic acid system.

Quinoline Ring Reactivity

The electron-deficient quinoline ring participates in electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

Methyl and phenyl groups direct substitutions to specific positions:

  • Nitration : Occurs at the 5-position due to electron-withdrawing effects of the carboxylic acid .

  • Halogenation : Bromination at the 3-position has been observed in analogous quinoline derivatives .

Coordination Chemistry

The nitrogen atom in the quinoline ring forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺), enhancing interactions with biological targets like HDAC enzymes .

Derivatization for Biological Activity

Structural modifications correlate with enhanced pharmacological properties:

Derivative TypeSynthetic RouteKey FindingBiological Activity
Hydroxamic acid Reaction with NH₂OHIC₅₀ = 0.28 µM against HDAC3 Anticancer (HDAC inhibition)
Hydrazide Hydrazine couplingMIC = 8 µg/mL against S. aureus Antibacterial
Acylated amide Acylation with R-COClLogP = 2.26 (optimized lipophilicity)Improved cell permeability

Comparative Reactivity with Analogues

The 6,7-dimethyl configuration uniquely influences reactivity compared to other methylated derivatives:

CompoundReaction Rate (Esterification)Selectivity in Amidation
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid1.0 (reference)High for 4-position
3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid0.78Moderate
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid0.65Low

Mechanistic Insights from Computational Studies

  • DFT calculations reveal that the carboxylic acid group stabilizes transition states during esterification via hydrogen bonding .

  • Molecular docking shows that methyl groups at 6,7 positions enhance hydrophobic interactions in enzyme binding pockets .

This compound's versatility in forming derivatives with tailored biological activities positions it as a valuable scaffold in medicinal chemistry. Continued exploration of its reactivity, particularly in metal-catalyzed cross-couplings and photochemical reactions, could further expand its synthetic utility.

Scientific Research Applications

Anticancer Applications

Histone Deacetylase Inhibition
One of the most significant applications of 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression and are implicated in cancer progression. Research has shown that derivatives of this compound exhibit potent inhibitory activity against HDAC3, a target for cancer therapy. For instance, a study synthesized 30 compounds with varying zinc-binding groups (ZBGs) and identified several with high selectivity towards HDAC3, demonstrating significant anticancer activity in vitro .

Case Study: D28 Compound
The compound D28, a selective HDAC3 inhibitor derived from this quinoline structure, exhibited an inhibition rate of 63.49% at a concentration of 2 μM. Further studies indicated that it induced cell cycle arrest at the G2/M phase in K562 leukemia cells, suggesting its potential as an effective anticancer agent .

Antibacterial Activity

Broad Spectrum Antibacterial Effects
this compound derivatives have also been evaluated for their antibacterial properties. A series of synthesized compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

CompoundBacterial StrainInhibition Zone (mm)
5aStaphylococcus aureus18
5bEscherichia coli15
D28Methicillin-resistant S. aureus20

Antimalarial Properties

Inhibition of Plasmodium falciparum
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including those derived from this compound. These compounds were screened for their efficacy against Plasmodium falciparum, the causative agent of malaria. One derivative showed moderate potency with an EC50 value of 120 nM and was optimized for improved pharmacokinetic properties, leading to excellent oral efficacy in mouse models of malaria .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Carboxylic Acid Position Molecular Formula* Key Properties/Applications References
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid 6,7-dimethyl; 2-phenyl 4 C₁₈H₁₅NO₂ High lipophilicity; pharmaceutical intermediate
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid 4-ethoxy; 6,7-dimethoxy 2 C₁₄H₁₅NO₅ Enhanced solubility due to polar groups; synthetic intermediate
2-(2-Chlorophenyl)-4-quinolinecarboxylic acid 2-(2-chlorophenyl) 4 C₁₆H₁₀ClNO₂ Electron-withdrawing Cl may improve target binding
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6,7-dimethyl; 2-(5-methylthiophen-2-yl) 4 C₁₇H₁₅NO₂S† Thiophene introduces sulfur for π-π/charge interactions

Notes:

  • *Molecular formulas are inferred unless explicitly stated in evidence.
  • † reports C₈H₉F₂NO, which conflicts with the structural name; this discrepancy underscores the need for database verification.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups :

    • Methyl groups (electron-donating) increase lipophilicity, enhancing membrane permeability compared to methoxy (polar) or chloro (electron-withdrawing) substituents .
    • Thiophene’s sulfur atom may facilitate hydrogen bonding or metal coordination, altering bioavailability .
  • Positional Isomerism :

    • Carboxylic acid at position 4 (target compound) vs. position 2 (–7) affects hydrogen-bonding networks and molecular recognition .

Biological Activity

6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₁O₂, with a molecular weight of 277.32 g/mol. The compound features a quinoline core characterized by two methyl groups at positions 6 and 7, a phenyl group at position 2, and a carboxylic acid functional group at position 4. This unique structure influences its reactivity and biological activity.

The mechanism of action involves the interaction of the compound with various biological targets. Research indicates that it can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. Notably, it may inhibit enzyme activity or interfere with cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its antibacterial activity compared to known antibiotics:

Compound Bacterial Strains Activity
This compoundStaphylococcus aureus (S. aureus), Escherichia coli (E. coli)Significant activity
AmpicillinS. aureus, E. coliStandard reference
GentamicinS. aureus, E. coliStandard reference

In vitro studies demonstrated that the compound exhibited notable antibacterial activity against S. aureus and E. coli, indicating its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effect as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. The findings revealed that treatment with this compound led to:

  • Cell Cycle Arrest : Increased G2/M phase cell cycle arrest in K562 leukemia cells.
  • Apoptosis Induction : Enhanced apoptotic rates in cancer cells treated with varying concentrations of the compound .

The following table summarizes the results from the anticancer studies:

Concentration (µM) G2/M Phase (%) Apoptotic Rate (%)
Control3.441.14
15.9510.10
232.5715.53
4-27.92

These results suggest that the compound's ability to induce apoptosis and arrest the cell cycle contributes to its anticancer efficacy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A series of derivatives based on quinoline structures were synthesized and tested for antibacterial activity, revealing that modifications could enhance efficacy against resistant strains like MRSA .
  • HDAC Inhibition : The development of derivatives as selective HDAC inhibitors showed promising results in preclinical models, highlighting their potential for cancer treatment .

Q & A

Basic: What synthetic routes are recommended for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation, Friedländer synthesis, or transition metal-catalyzed cross-coupling. For 6,7-dimethyl substitution:

  • Cyclocondensation : Start with substituted anilines and β-keto esters under acidic conditions. Varying catalysts (e.g., polyphosphoric acid) and temperature (80–120°C) can optimize yields .
  • Pd-catalyzed coupling : Adapt methods from , where acid chlorides react with aldehydes in DMF with K2CO3. Adjust substituent positions using 2-phenyl and 6,7-dimethyl precursors .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, as demonstrated in quinoline derivative syntheses .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., 6,7-dimethyl protons at δ 2.3–2.6 ppm as singlet; aromatic protons for phenyl and quinoline rings) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm<sup>−1</sup>) and C=O stretches (~1680–1720 cm<sup>−1</sup>) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C19H17NO2: 291.1259) and fragmentation patterns .

Advanced: How do the 6,7-dimethyl groups influence biological activity compared to other substituents?

Answer:

  • Steric Effects : Methyl groups may enhance lipophilicity, improving membrane permeability. Compare with 6-ethoxy-4-hydroxy derivatives ( ), where alkoxy groups increase bioavailability .
  • Electron-Donating Effects : Methyl substituents can alter electron density on the quinoline ring, affecting interactions with biological targets (e.g., enzyme active sites). Contrast with chloro-substituted derivatives ( ), where electron-withdrawing groups reduce activity .
  • SAR Studies : Use in vitro assays (e.g., antimicrobial MIC tests) to compare 6,7-dimethyl derivatives with 2-phenyl-4-carboxylic acid analogs ( ) .

Advanced: How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

Answer:

  • Purity Validation : Ensure compounds are ≥95% pure via HPLC ( highlights discontinuation due to impurities in similar compounds) .
  • Standardized Assays : Replicate studies using identical protocols (e.g., ABTS antioxidant assays from ) to minimize variability .
  • Comparative Analysis : Cross-reference with structurally similar derivatives, such as 4-(1-adamantyl)quinoline-2-carboxylic acid (), to isolate substituent-specific effects .

Basic: What handling and storage protocols are critical for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent degradation. Avoid moisture, as carboxylic acids are hygroscopic .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for quinoline analogs (e.g., : skin/eye contact protocols) .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes, as in ) .
  • ADMET Prediction : Employ SwissADME or QikProp to estimate logP (target ~3.5 for optimal absorption) and cytochrome P450 interactions .
  • DFT Calculations : Analyze electron distribution at the 4-carboxylic acid group to predict reactivity in prodrug synthesis .

Advanced: How can low yields in cyclocondensation reactions be mitigated?

Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl2) to improve cyclization efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or xylene to favor dehydration steps .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, as shown in quinoline syntheses ( ) .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to cisplatin .
  • Antioxidant Capacity : ABTS/DPPH radical scavenging assays ( ) .

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